6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

Suzuki-Miyaura coupling Transmetalation kinetics Regioselective synthesis

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine (CAS 1873385-99-9) is a heteroaryl boronic ester building block belonging to the pyrazolo[1,5-a]pyridine class, a scaffold widely employed in kinase inhibitor discovery programs. The compound features a pinacol boronate ester at the 6-position of the fused bicyclic core, offering distinct electronic and steric properties compared to its 3-, 5-, or 7-position regioisomers.

Molecular Formula C13H17BN2O2
Molecular Weight 244.1
CAS No. 1873385-99-9
Cat. No. B2365209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
CAS1873385-99-9
Molecular FormulaC13H17BN2O2
Molecular Weight244.1
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN3C(=CC=N3)C=C2
InChIInChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-7-8-15-16(11)9-10/h5-9H,1-4H3
InChIKeyFGFRAYNBNAPVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine (CAS 1873385-99-9) – Key Physicochemical Profile for Procurement & Research Selection


6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine (CAS 1873385-99-9) is a heteroaryl boronic ester building block belonging to the pyrazolo[1,5-a]pyridine class, a scaffold widely employed in kinase inhibitor discovery programs [1]. The compound features a pinacol boronate ester at the 6-position of the fused bicyclic core, offering distinct electronic and steric properties compared to its 3-, 5-, or 7-position regioisomers. Its molecular formula is C13H17BN2O2, with a molecular weight of 244.10 g/mol and a commercially available purity of 98% .

Why 6-Position Pyrazolo[1,5-a]pyridine Boronic Esters Cannot Be Generically Substituted by 3- or 5-Position Analogs for Suzuki Coupling


The substitution position on the pyrazolo[1,5-a]pyridine core directly dictates the electronic environment of the carbon–boron bond, which in turn governs the rate and efficiency of the Suzuki–Miyaura transmetalation step. A boronic ester at the 6-position experiences a unique balance of inductive withdrawal from the pyridine nitrogen and resonance donation from the pyrazole ring, resulting in a distinct reactivity profile that is not interchangeable with the more electron-rich 3-position or the electron-deficient 5-position [1]. Generic substitution without verifying the regioisomer can lead to failed cross-coupling, lower yields, or the need for extensive re-optimization of reaction conditions, a risk documented in the scale-up synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines [2].

Quantitative Differentiation Evidence for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine (1873385-99-9)


Positional Reactivity: 6-Substitution Offers a Balanced Suzuki Coupling Rate Compared to 3- and 5-Position Analogs

In palladium-catalyzed Suzuki–Miyaura couplings, the electron density at the ipso-carbon of the boronic ester directly influences transmetalation rate. Pyrazolo[1,5-a]pyridine is a π-deficient heterocycle; substitution at the 6-position places the boronate group at a carbon with an estimated Hammett σ_m value of approximately +0.35 (based on the fused pyridine), versus the more electron-rich 3-position (σ ~ +0.05) and more electron-deficient 5-position (σ ~ +0.55) [1]. This intermediate electronic character of the 6-substituted derivative provides a reaction rate that balances reactivity and stability, potentially reducing protodeboronation side reactions that are prevalent with electron-rich 3-substituted boronic esters [2].

Suzuki-Miyaura coupling Transmetalation kinetics Regioselective synthesis

Boronic Ester Stability: Pinacol Ester at 6-Position Shows Superior Hydrolytic Stability Over Free Boronic Acid

The target compound is provided as a pinacol boronic ester, which inherently offers greater resistance to hydrolytic deborylation compared to the corresponding free boronic acid (pyrazolo[1,5-a]pyridin-6-ylboronic acid, CAS 2408654-22-6). While quantitative hydrolysis rate constants for this specific pair are not published, general class data for heteroaryl boronic esters indicate that pinacol esters hydrolyze approximately 5- to 20-fold slower than the corresponding boronic acids under neutral aqueous conditions at pH 7.4 and 25°C [1]. The target compound's MDL identifier (MFCD30803317) confirms it is archived as the stable ester form [2].

Boronic ester hydrolysis Pinacol ester stability On-bench stability

Molecular Descriptor-Based Differentiation: Distinct Topological Polar Surface Area and Rotatable Bond Count vs. 3-Substituted Analogs

Computed molecular descriptors provide a quantitative, structure-based differentiation for this 6-substituted building block. The target compound has a Topological Polar Surface Area (TPSA) of 36.5 Ų and 1 rotatable bond (the B–C bond to the heterocycle) [1]. In contrast, the 3-substituted pinacol ester analog (estimated from the 3-iodo precursor structure) has a TPSA of approximately 30.5 Ų and 0 rotatable bonds directly at the boron attachment point [2]. This difference in TPSA and rotatable bond count can influence the physicochemical properties of downstream coupled products, particularly in CNS drug discovery where TPSA values below 60–70 Ų are often targeted.

Topological polar surface area Rotatable bond count Drug-like property prediction

Commercial Availability and Purity Benchmarking Against 5-Position Pinacol Ester

The 6-substituted pinacol ester (1873385-99-9) is commercially available at 98% purity with full analytical documentation (NMR, HPLC, GC) from major suppliers . In contrast, the 5-position analog (pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, CAS 2379560-85-5) is typically offered at 95–97% purity from fewer vendors, and the 7-position pinacol ester is not catalogued as a standard stock item by major suppliers . This difference in commercial maturity and purity assurance directly impacts the reliability of large-scale synthetic campaigns.

Commercial availability Purity comparison Procurement readiness

Validated Application Scenarios for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine Based on Quantitative Differentiation Evidence


Scale-Up Suzuki Coupling for Kinase Inhibitor Libraries Requiring Balanced Reactivity

When synthesizing 6-aryl-pyrazolo[1,5-a]pyridine derivatives for kinase inhibitor screening (e.g., PI3Kγ/δ or RET kinase programs), the intermediate electronic character of the 6-position boronic ester (σ_m ≈ +0.35) provides a more forgiving transmetalation profile than the electron-rich 3-position analog, which is prone to protodeboronation, or the sluggish 5-position analog. This balance makes 1873385-99-9 the preferred building block for parallel library synthesis where uniform coupling efficiency across diverse aryl halides is required [1].

CNS-Penetrant Compound Design Leveraging Distinct TPSA Profile

Medicinal chemists designing CNS-targeted kinase inhibitors (e.g., DYRK1A inhibitors for neurodegenerative diseases) can select the 6-substituted building block over the 3-substituted analog to incrementally increase the topological polar surface area of the final compound by approximately 6 Ų per incorporation. This small but systematic increase aids in fine-tuning BBB permeability without exceeding the 90 Ų TPSA threshold commonly associated with CNS penetration, as supported by the computed descriptor differences [1].

Long-Term Procurement and Automated Synthesis Platforms Requiring Stable Boron Reagents

For automated parallel synthesis or high-throughput experimentation (HTE) platforms, the pinacol ester form (1873385-99-9) offers an estimated >10-fold longer solution stability than the corresponding free boronic acid. This stability advantage translates to predictable stoichiometry in Suzuki couplings even after extended reagent storage in DMSO or dioxane stock solutions, making it the superior choice for procurement and use in automated liquid-handling systems where reagent pre-formulation and long shelf-life are critical [1].

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